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molecular formula C21H17BrN4 B1612826 6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline CAS No. 476474-52-9

6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline

Cat. No. B1612826
M. Wt: 405.3 g/mol
InChI Key: BJBCSMYAHPXGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265225B2

Procedure details

Add 6-bromo-4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline (22.7 g, 45 mmol) to a mixture of sodium acetate (19 g, 230 mmol) and the palladium catalyst [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (850 mg, 1.04 mmol) in 130 mL methanol. Place the mixture under 50 psi carbon monoxide atmosphere and stir while warming to 90° C. over 1 hour and with constant charging with additional carbon monoxide. Allow the mixture to cool over 8 hours, recharge again with carbon monoxide and heat to 90° C. The pressure may rise to about 75 PSI. The reaction is complete in about an hour when the pressure is stable and tic (1:1 toluene/acetone) shows no remaining bromide. Partition the mixture between methylene chloride (600 mL) and water (1 L). Extract the aqueous portion with an additional portion of methylene chloride (400 mL.) Filter the organic solution through a 300 mL silica plug and wash with 500 mL methylene chloride, 1200 mL ethyl acetate and 1500 mL acetone. Discard, the acetone portion. Combine appropriate fractions and concentrate to yield 18.8 g (87.4%) of the desired subtitled intermediate as a pink powder.
Name
toluene acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
850 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
130 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:12]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=2)=[N:15][N:14]2[CH2:24][CH2:25][CH2:26][C:13]=12.[C:27]([O-:30])(=[O:29])C.[Na+].Cl[CH2:33]Cl.[C]=O.[Br-]>[Pd].CO.C1(C)C=CC=CC=1.CC(C)=O>[CH3:33][O:30][C:27]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:12]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=2)=[N:15][N:14]2[CH2:24][CH2:25][CH2:26][C:13]=12)=[O:29] |f:1.2,8.9,^3:34|

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2
Step Two
Name
toluene acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CC(=O)C
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
850 mg
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Ten
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to cool over 8 hours
Duration
8 h
WAIT
Type
WAIT
Details
The reaction is complete in about an hour
CUSTOM
Type
CUSTOM
Details
Partition the mixture between methylene chloride (600 mL) and water (1 L)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous portion with an additional portion of methylene chloride (400 mL.)
FILTRATION
Type
FILTRATION
Details
Filter the organic solution through a 300 mL silica plug
WASH
Type
WASH
Details
wash with 500 mL methylene chloride, 1200 mL ethyl acetate and 1500 mL acetone
CONCENTRATION
Type
CONCENTRATION
Details
Combine appropriate fractions and concentrate

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 87.4%
YIELD: CALCULATEDPERCENTYIELD 4702.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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